molecular formula C19H16N2O4S2 B12147012 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12147012
M. Wt: 400.5 g/mol
InChI Key: HFHRGLDTZUHVHG-UHFFFAOYSA-N
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Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered interest due to its potential therapeutic effects and applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a potential therapeutic agent for treating various diseases .

In medicine, this compound has been investigated for its potential anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been explored for its use in drug delivery systems and as a diagnostic tool. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes .

For example, it may inhibit the activity of specific kinases or proteases, resulting in the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide can be compared with other benzothiazole derivatives, such as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide and N-[6-(methanesulfonyl)-1,3-benzothiazol-2-yl]-N’-(4-nitrophenyl)urea .

These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the benzothiazole and benzofuran moieties, which contribute to its distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable tool for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C19H16N2O4S2

Molecular Weight

400.5 g/mol

IUPAC Name

3,5-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H16N2O4S2/c1-10-4-7-15-13(8-10)11(2)17(25-15)18(22)21-19-20-14-6-5-12(27(3,23)24)9-16(14)26-19/h4-9H,1-3H3,(H,20,21,22)

InChI Key

HFHRGLDTZUHVHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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